REACTION_SMILES
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[CH2:26]([Cl:27])[Cl:28].[N+:1](=[O:2])([O-:3])[c:4]1[c:5](=[O:18])[n:6]([CH2:10][C:11](=[O:12])[O:13][C:14]([CH3:15])([CH3:16])[CH3:17])[cH:7][cH:8][cH:9]1.[OH:19][C:20]([C:21]([F:22])([F:23])[F:24])=[O:25]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5](=[O:18])[n:6]([CH2:10][C:11](=[O:12])[OH:13])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)Cn1cccc([N+](=O)[O-])c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=C(O)Cn1cccc([N+](=O)[O-])c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |